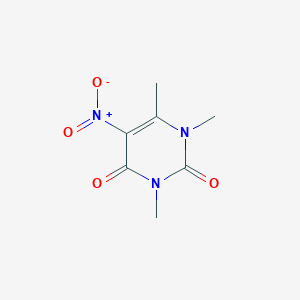
1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione
Overview
Description
1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione is a chemical compound with the formula C7H9N3O4 . It is used for research purposes .
Synthesis Analysis
The synthesis of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione involves a mixture of concentrated H2SO4 and fuming HNO3. The compound 1,3,6-trimethylpyrimidine-2,4 (1H,3H)-dione is gradually added to the reaction mixture. After stirring for 2 hours at the same temperature, the reaction mixture is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried (Na2SO4), and evaporated under reduced pressure. The crude product obtained is purified by column chromatography .Molecular Structure Analysis
The molecular structure of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione consists of 7 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . The molecular weight is 199.16 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione include a boiling point that is not specified . The compound is stored sealed in dry conditions at room temperature .Scientific Research Applications
Catalytic Applications in Synthesis
1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione is a structural analog within the broader family of pyrimidine diones, which have been found to be crucial precursors in the synthesis of a wide range of pharmacologically active compounds. For example, hybrid catalysts are employed for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, highlighting the importance of pyrimidine cores in medicinal chemistry due to their bioavailability and synthetic versatility. The use of various catalysts including organocatalysts and metal catalysts underscores the adaptability of these compounds in chemical synthesis (Parmar, Vala, & Patel, 2023).
Role in Drug Discovery
Hydantoin derivatives, related to the pyrimidine dione structure, are highlighted for their significance in drug discovery, supporting the importance of nitrogen-containing heterocycles in medicinal chemistry. These compounds exhibit a range of biological activities and are used as scaffolds for developing therapeutic agents. The review of hydantoin and its derivatives emphasizes their utility in generating non-natural amino acids and potential medical applications, further underlining the relevance of pyrimidine dione analogs in pharmaceutical research (Shaikh, Bhor, Dighe, & Kolhe, 2023).
Environmental and Agricultural Applications
Research on mesotrione, a molecule structurally distinct but related in the broader context of nitrogen-containing compounds, sheds light on the environmental safety and efficacy of such chemicals in agriculture. Mesotrione, an herbicide used in maize cultures, demonstrates no significant risks to humans or the environment, highlighting the potential for safely incorporating pyrimidine dione analogs into agricultural practices (Carles, Joly, & Joly, 2017).
Safety And Hazards
properties
IUPAC Name |
1,3,6-trimethyl-5-nitropyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-4-5(10(13)14)6(11)9(3)7(12)8(4)2/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTDULKDQDIIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione | |
CAS RN |
55326-07-3 | |
| Record name | 5-NITRO-1,3,6-TRIMETHYLURACIL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

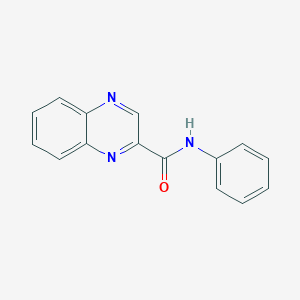
![Methyl 7-methoxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B372027.png)
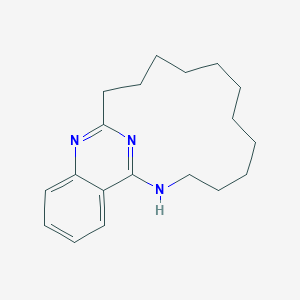
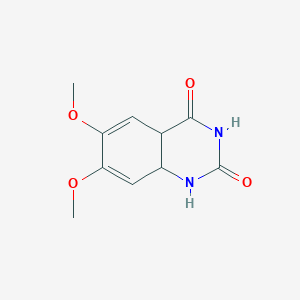
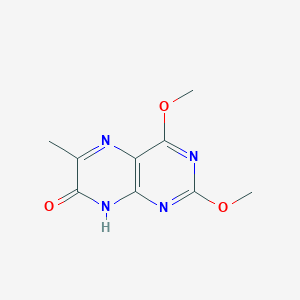
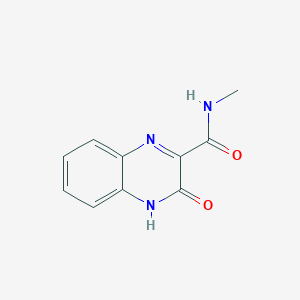
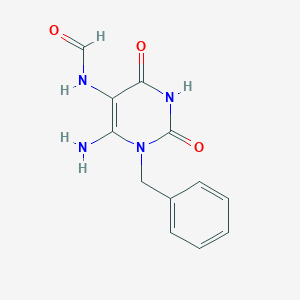
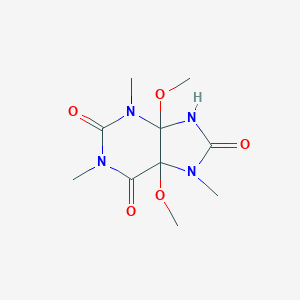
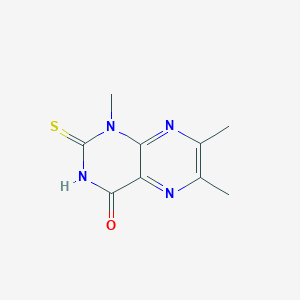
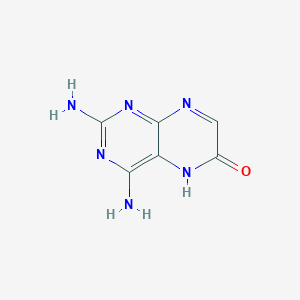
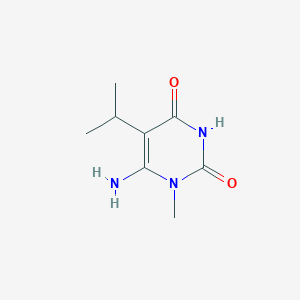
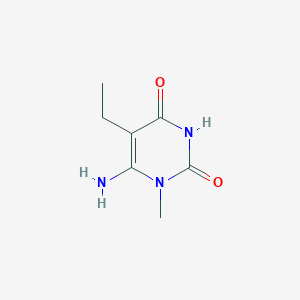
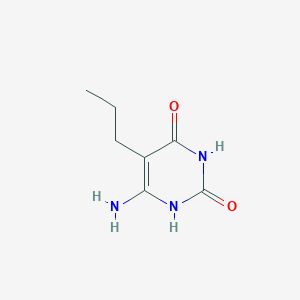
![1-[7-methyl-2-(2-methylpropanoylamino)-4-oxo-8H-pteridin-6-yl]ethyl 2-methylpropanoate](/img/structure/B372048.png)